molecular formula C39H71N3O13 B12435111 Semaglutide Sodium

Semaglutide Sodium

Cat. No.: B12435111
M. Wt: 790.0 g/mol
InChI Key: LFRVVIWQLPSCSS-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semaglutide Sodium: is a glucagon-like peptide-1 (GLP-1) receptor agonist used primarily for the treatment of type 2 diabetes mellitus and obesity. It mimics the action of the natural GLP-1 hormone, which plays a crucial role in regulating blood sugar levels by stimulating insulin secretion and inhibiting glucagon release . This compound is available in both injectable and oral formulations, making it a versatile option for patients.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Semaglutide Sodium involves a series of peptide coupling reactions. The amino acid backbone is typically prepared using standard sequential Fmoc-solid phase peptide synthesis (SPPS). This method involves the stepwise addition of Fmoc-protected amino acids to a resin, followed by deprotection and coupling of the next amino acid . The final product is then cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound often employs a convergent synthetic strategy. This involves the preparation of peptide fragments separately, which are then coupled together to form the final product. The process includes purification steps to ensure high purity and stability of the final compound .

Chemical Reactions Analysis

Types of Reactions: Semaglutide Sodium primarily undergoes peptide bond formation reactions during its synthesis. It is also subject to enzymatic degradation, which involves hydrolysis reactions.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the peptide chain of this compound, which is then modified to enhance its stability and bioavailability.

Scientific Research Applications

Chemistry: In chemistry, Semaglutide Sodium is studied for its unique peptide structure and stability. Researchers explore modifications to improve its pharmacokinetic properties and develop new peptide-based drugs .

Biology: In biological research, this compound is used to study the GLP-1 receptor pathway and its role in glucose metabolism. It helps in understanding the mechanisms of insulin secretion and glucagon inhibition .

Medicine: Medically, this compound is used to treat type 2 diabetes and obesity. Clinical trials have shown its efficacy in reducing HbA1c levels and promoting weight loss . It is also being investigated for its potential cardiovascular benefits .

Industry: In the pharmaceutical industry, this compound is a key component in the development of new diabetes and obesity treatments. Its oral formulation, which uses absorption enhancers like sodium N-(8-[2-hydroxybenzoyl] amino) caprylate, represents a significant advancement in peptide drug delivery .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high homology to human GLP-1 and its availability in both injectable and oral formulations. The oral formulation, in particular, sets it apart from other GLP-1 receptor agonists, offering a more convenient option for patients who prefer not to use injections .

Properties

Molecular Formula

C39H71N3O13

Molecular Weight

790.0 g/mol

IUPAC Name

18-[[(2S)-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C39H71N3O13/c1-39(2,3)55-38(50)32(42-34(44)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-36(46)47)20-21-33(43)40-22-24-51-26-28-53-30-35(45)41-23-25-52-27-29-54-31-37(48)49/h32H,4-31H2,1-3H3,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t32-/m0/s1

InChI Key

LFRVVIWQLPSCSS-YTTGMZPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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